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Compound of Interest

Compound Name: Caffeine monohydrate

Cat. No.: B1196249

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the single crystal X-ray diffraction (XRD) analysis
of caffeine monohydrate. Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive
substance, can crystallize with one water molecule per caffeine molecule to form a
monohydrate.[1] Understanding its three-dimensional structure is crucial for pharmaceutical
formulation, as physical properties like solubility and stability are dictated by the crystal lattice.
[1] Single crystal XRD is the definitive method for elucidating this atomic-level arrangement.
The pioneering work on the crystallographic structure of caffeine monohydrate was
conducted by Sutor in 1958.[1]

Crystallographic Data of Caffeine Monohydrate

The crystallographic parameters of caffeine monohydrate have been determined through
single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system.[1][2]
This data is fundamental for phase identification and quality control in pharmaceutical
manufacturing.
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Parameter Value Reference

Chemical Formula CsH10N4O2 - H20 [1]

Systematic Name 1,3,7-trimethylpurine-2,6-dione o
monohydrate

Crystal System Monoclinic [1112]131[4]

Space Group P2i1/a [1114]

Formula Units (Z) 4 [1][4]

a 148+0.1 A [1][2]

b 16.7 +0.1 A [1][2]

C 3.97+0.03 A [1][2]

a 90° (2]

B 97 + 5° [1][2]

y 90° [2]

Unit Cell Volume 973.91 A3 [1112]

Calculated Density (Dc) ~1.44 g/lcm3 [3][4]

Experimental Protocols

The determination of a crystal structure via single crystal XRD follows a well-defined workflow,
from sample preparation to data analysis.

e Synthesis: Single crystals of caffeine monohydrate are typically grown from an aqueous
solution. A saturated solution of caffeine is prepared in water and allowed to cool slowly or
evaporate at room temperature. Needle-like crystals are characteristic of this monohydrate
form.[5]

» Crystal Selection: A suitable single crystal, typically 0.1-0.4 mm in size, free of visible
defects, is selected under a microscope.[3]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.smolecule.com/products/s563090
https://www.smolecule.com/products/s563090
https://www.smolecule.com/products/s563090
http://www.crystallography.net/5000108.html
https://pubs.rsc.org/en/content/articlelanding/1997/p2/a702041d/unauth
https://journals.iucr.org/paper?a02287
https://www.smolecule.com/products/s563090
https://journals.iucr.org/paper?a02287
https://www.smolecule.com/products/s563090
https://journals.iucr.org/paper?a02287
https://www.smolecule.com/products/s563090
http://www.crystallography.net/5000108.html
https://www.smolecule.com/products/s563090
http://www.crystallography.net/5000108.html
https://www.smolecule.com/products/s563090
http://www.crystallography.net/5000108.html
http://www.crystallography.net/5000108.html
https://www.smolecule.com/products/s563090
http://www.crystallography.net/5000108.html
http://www.crystallography.net/5000108.html
https://www.smolecule.com/products/s563090
http://www.crystallography.net/5000108.html
https://pubs.rsc.org/en/content/articlelanding/1997/p2/a702041d/unauth
https://journals.iucr.org/paper?a02287
https://www.benchchem.com/product/b1196249?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3189405/
https://pubs.rsc.org/en/content/articlelanding/1997/p2/a702041d/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mounting: The selected crystal is mounted on a goniometer head using a cryo-loop and a
minimal amount of oil (e.g., Paratone-N) to secure it. The assembly is then placed on the
diffractometer.

Instrumentation: Data is collected using a single-crystal X-ray diffractometer, such as a
Rigaku Oxford Diffraction Gemini A Ultra or a Stoe STADI4 four-circle diffractometer.[3][6]
These instruments are typically equipped with a MoKa (A = 0.71073 A) or CuKa (A = 1.5418
A) X-ray source.[3][6]

Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K or 180 K) using a
nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

Strategy: A data collection strategy is calculated to ensure complete and redundant data are
measured. This involves a series of scans (e.g., w and @ scans) where the crystal is rotated
in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or
CMOS).

Software: Instrument control and data acquisition are managed by specialized software like
CrysAlisPro.[6]

Data Reduction: The raw diffraction images are processed to integrate the intensities of the
reflections and apply corrections for factors like Lorentz-polarization effects and absorption.

Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial model of the crystal structure. This step is often performed with software
packages like SHELXS.[7]

Structure Refinement: The initial model is refined against the experimental data using full-
matrix least-squares on F2.[3] In this iterative process, atomic positions, and thermal
displacement parameters are adjusted to minimize the difference between observed and
calculated structure factors. Non-hydrogen atoms are typically refined with anisotropic
displacement parameters.[7]

Hydrogen Atoms: Hydrogen atoms attached to carbon are usually placed in geometrically
calculated positions, while those involved in hydrogen bonding (like on the water molecule)
are located from the difference Fourier map and refined freely.[7]
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» Validation: The final structure is validated using metrics like R-factors (R1, wR2) and
goodness-of-fit (GooF) to assess the quality of the model. The final atomic coordinates are
saved in a Crystallographic Information File (CIF).

Visualizations: Workflow and Molecular Structure

Diagrams are essential for visualizing complex processes and molecular interactions.
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Caption: Experimental workflow for single crystal X-ray diffraction.
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The crystal structure reveals a key hydrogen bond that stabilizes the lattice. The water
molecule acts as a hydrogen bond donor to the N9 nitrogen of the caffeine's imidazole ring.[3]

[5]

Caption: Hydrogen bonding between caffeine's N9 atom and a water molecule.

Structural Analysis and Significance

The single crystal structure confirms that caffeine monohydrate is a distinct polymorphic form
from its anhydrous counterparts.[1] The water molecule is integral to the crystal packing,
forming a specific hydrogen bond with the N9 atom of the imidazole ring, with an O---N distance
of 2.816 A.[3] This interaction is a defining feature of the monohydrate. The caffeine molecules
themselves are observed to stack, a common feature in purine crystal structures.[5]

For drug development, this structural information is critical. The presence and nature of the
hydrogen bonding network influence the material's physicochemical properties:

o Solubility: The monohydrate form has different solubility characteristics compared to
anhydrous caffeine.[1]

 Stability: The hydrate can be sensitive to humidity and temperature. Under ambient
conditions, it may effloresce (lose water) to transform into an anhydrous [3-phase.[3]
Thermogravimetric analysis (TGA) typically shows a weight loss corresponding to the water
molecule between 100-120°C.[1]

e Polymorphism: Understanding the stable crystalline form under various conditions is
essential to prevent unwanted phase transformations in the final drug product, which could
impact bioavailability and shelf-life.

In conclusion, single crystal X-ray diffraction provides the definitive atomic-level structure of
caffeine monohydrate, offering invaluable insights for pharmaceutical scientists. The detailed
crystallographic data, understanding of the experimental protocol, and visualization of the key
structural features are all essential components for the control and manipulation of this
important solid form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

